molecular formula C19H16ClN3O2S B2686462 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide CAS No. 361168-47-0

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide

Cat. No. B2686462
M. Wt: 385.87
InChI Key: UNIXUPFWHBOTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C19H16ClN3O2S and its molecular weight is 385.87. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Activities

A study by Abdulla et al. (2014) discusses the synthesis of substituted pyrazole derivatives from N-(4-acetylphenyl)-5-chloro-2-methoxybenzamide. These compounds demonstrated good anti-inflammatory activities and low toxicity, suggesting potential therapeutic applications (Abdulla et al., 2014).

Molecular Docking and Quantum Chemical Calculations

Viji et al. (2020) conducted molecular docking and quantum chemical calculations on a similar compound, highlighting its potential biological effects based on molecular docking predictions (Viji et al., 2020).

Crystal Structure Analysis

Kumarasinghe et al. (2009) analyzed the crystal structure of a related compound, revealing insights into its molecular conformation and potential for specific interactions in a biological context (Kumarasinghe et al., 2009).

Antiproliferative Activity and Molecular Docking Study

Huang et al. (2020) synthesized a compound closely related to the one , demonstrating marked inhibition against various human cancer cell lines. This suggests potential applications in cancer research and therapy (Huang et al., 2020).

Molecular Structure Modeling

Karabulut et al. (2014) focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, providing insights into the impact of intermolecular interactions on molecular geometry, which could be relevant for understanding the behavior of similar compounds (Karabulut et al., 2014).

properties

IUPAC Name

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c1-25-15-8-2-12(3-9-15)19(24)21-18-16-10-26-11-17(16)22-23(18)14-6-4-13(20)5-7-14/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIXUPFWHBOTLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide

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